molecular formula C13H15ClN2O3 B2525002 N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251563-48-0

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

货号 B2525002
CAS 编号: 1251563-48-0
分子量: 282.72
InChI 键: MUUIAQYUHWUETR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, also known as XEN907, is a novel compound that has been developed for potential therapeutic use in neurological disorders.

作用机制

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release. By blocking these channels, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide reduces the release of excitatory neurotransmitters such as glutamate, which can contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, without causing adverse effects on motor function or cognitive performance. The compound has also been found to reduce neuropathic pain in animal models, through its modulation of calcium channel activity. In addition, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has demonstrated anxiolytic effects in animal models of anxiety, without causing sedation or impairment of cognitive function.

实验室实验的优点和局限性

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its high potency and selectivity for the α2δ subunit of calcium channels, as well as its lack of sedative or cognitive impairing effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several potential future directions for research on N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, including further investigation of its efficacy and safety in animal models of neurological disorders, as well as clinical trials in humans. Additionally, there is a need for further exploration of the compound's mechanism of action, as well as its potential for use in combination with other therapies for neurological disorders. Finally, there is a need for the development of more efficient synthesis methods for N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, to facilitate its use in future research and potential therapeutic applications.
Conclusion:
In conclusion, N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a novel compound with potential therapeutic applications in neurological disorders. Its selective antagonism of the α2δ subunit of voltage-gated calcium channels has been shown to reduce seizures, neuropathic pain, and anxiety in animal models, without causing sedation or cognitive impairment. While there are limitations to its use in lab experiments, further research on N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is warranted to explore its potential as a therapeutic agent.

合成方法

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is synthesized through a multi-step process, which involves the reaction of 2-chlorobenzoic acid with 1,3-cyclohexadiene in the presence of palladium catalyst to form 2-chlorobenzocyclohexadiene. The resulting compound is then reacted with formaldehyde and cyclopropylmethylamine to produce N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide.

科学研究应用

N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been studied for its potential use in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has shown promising results in preclinical studies, demonstrating anticonvulsant and anxiolytic effects without causing sedation or cognitive impairment.

属性

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-3-1-2-4-10(9)16-12(19)11(18)15-7-13(8-17)5-6-13/h1-4,17H,5-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUIAQYUHWUETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。